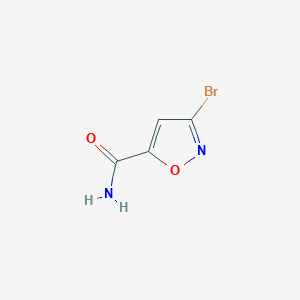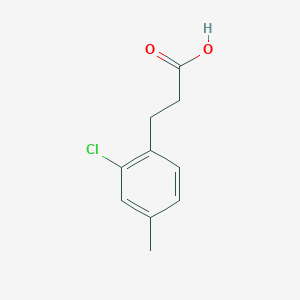![molecular formula C5H6F3N3S B3224957 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine CAS No. 1243250-14-7](/img/structure/B3224957.png)
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine
Übersicht
Beschreibung
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is a chemical compound that has been widely used in scientific research. It belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is a target for anticancer drugs.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis. Moreover, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for treating various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine in lab experiments is its diverse biological activities. It can be used for studying various diseases and their underlying mechanisms. Moreover, it has been reported to have low toxicity and good stability, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine. One potential direction is to study its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the discovery of new drug targets. Moreover, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds for various applications.
Wissenschaftliche Forschungsanwendungen
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine has been used in various scientific research studies. It has been found to exhibit antiviral, antibacterial, antifungal, and anticancer activities. The compound has also been studied for its potential use as a diagnostic tool for detecting Alzheimer's disease. In addition, it has been used in the development of new drug candidates for various diseases.
Eigenschaften
IUPAC Name |
2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3S/c6-5(7,8)4-11-10-3(12-4)1-2-9/h1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKPVRRPYKKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3224886.png)


![1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B3224897.png)




![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)



